SJB3-019A
Description
Significance of Ubiquitin-Proteasome System (UPS) in Cellular Processes
The Ubiquitin-Proteasome System (UPS) is a fundamental cellular pathway responsible for the targeted degradation of most intracellular proteins in eukaryotic cells. This intricate system plays an indispensable regulatory role in a myriad of critical cellular processes, including cell cycle progression, proliferation, differentiation, angiogenesis, and apoptosis. nih.govcellsignal.comnih.govthermofisher.comfrontiersin.org Beyond its role in maintaining normal cellular functions and homeostasis, the UPS is crucial for protein quality control, ensuring the removal of dysfunctional and misfolded proteins. thermofisher.comfrontiersin.org
The process of ubiquitination, which tags proteins for degradation, involves a sequential enzymatic cascade: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). nih.govcellsignal.comthermofisher.commdpi.com These enzymes work in concert to attach ubiquitin, a highly conserved 76-amino acid protein, to target proteins, often forming polyubiquitin (B1169507) chains that signal for proteasomal degradation. nih.govcellsignal.comthermofisher.comdrugtargetreview.com Dysregulation of proteasomal activity or the broader UPS can contribute to various pathological conditions, including inflammation, neurodegeneration, and cancer. nih.govfrontiersin.org
Deubiquitinating Enzymes (DUBs) as Regulatory Hubs in Cellular Homeostasis and Disease Pathogenesis
Deubiquitinating enzymes (DUBs) are a large family of proteases that counteract the ubiquitination process by selectively cleaving mono- or polyubiquitin from protein substrates. cellsignal.comfrontierspartnerships.orgmdpi.combiologists.com This reversal of ubiquitination is critical for maintaining protein homeostasis, as DUBs regulate protein stability, cellular localization, activity, and interactions with other proteins, thereby influencing activation or silencing of gene expression and the functioning of signaling pathways. frontierspartnerships.orgmdpi.combiologists.comresearchgate.netfrontiersin.org The human genome encodes approximately 100 DUB genes, which are categorized into five subfamilies: ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), ovarian tumor proteases (OTUs), Machado-Joseph disease proteases (MJDs), and JABM/MPN/MOV34 metalloenzymes (JAMMs). cellsignal.commdpi.com
The balance between ubiquitination and deubiquitination is essential for proper cellular function. mdpi.com Consequently, dysregulation of DUB activity can significantly contribute to the pathogenesis and progression of numerous diseases, including various types of cancer, inflammatory conditions, neurodegenerative disorders, and viral infections. mdpi.combiologists.comresearchgate.nethku.hknih.gov Their involvement in such a wide array of cellular processes makes DUBs attractive targets for therapeutic intervention.
Rationale for Targeting Ubiquitin-Specific Protease 1 (USP1) in Disease Research
Ubiquitin-Specific Protease 1 (USP1) is a prominent member of the USP subfamily, which is the largest and most diverse group of DUBs. mdpi.comdrugtargetreview.comfrontierspartnerships.org USP1 plays a direct role in tumorigenesis by modulating the stability of key oncoproteins or tumor suppressors. frontierspartnerships.org Its ability to regulate the levels of oncoproteins accumulating in cancer cells positions USP1 as a compelling therapeutic target for cancer treatment. frontierspartnerships.org
Elevated expression of USP1 has been identified as an unfavorable prognostic factor in several malignancies, including multiple myeloma (MM), B-cell acute lymphoblastic leukemia (B-ALL), T-cell acute lymphoblastic leukemia (T-ALL), and colorectal cancer, often correlating with poor patient survival and chemoresistance. frontierspartnerships.orgpatsnap.comresearchgate.netnih.gov USP1 is particularly known for its involvement in DNA damage response pathways, specifically deubiquitinating proteins like PCNA (Proliferating Cell Nuclear Antigen) and FANCD2 (Fanconi Anemia Complementation Group D2), which are crucial for the Fanconi Anemia (FA) pathway and homologous recombination (HR) DNA repair. researchgate.netaacrjournals.orgnih.gov Inhibition of USP1 has been shown to sensitize cancer cells to radiation and various chemotherapeutic agents such as cisplatin (B142131), mitomycin C, and camptothecin, by disrupting these DNA repair mechanisms. frontierspartnerships.orgnih.govnih.gov Moreover, USP1 stabilizes ID proteins (e.g., ID1), which are essential for the proliferation and maintenance of many cancer types, by removing their ubiquitin chains, thereby preventing their proteasomal degradation. frontierspartnerships.orgresearchgate.netnih.govmedchemexpress.comtargetmol.com These multifaceted roles in cancer progression and resistance highlight the significant rationale for targeting USP1 in disease research.
Overview of SJB3-019A as a Research Probe in USP1 Investigations
This compound is a potent and novel chemical compound that serves as a highly selective research probe for inhibiting Ubiquitin-Specific Protease 1 (USP1). medchemexpress.comtargetmol.comcenmed.com Its chemical structure is 2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione. researchgate.netnih.gov this compound targets USP1 in an irreversible manner, demonstrating high selectivity over other deubiquitinases, including USP2, USP5, USP7, USP14, and UCH37. frontierspartnerships.orgaacrjournals.orgnih.gov
Key Properties of this compound
| Property | Value |
| Molecular Formula | C16H8N2O3 |
| Molecular Weight | 276.25 |
| PubChem CID | 78358325 |
| IC50 (K562 cells) | 0.0781 μM (78.1 nM) for ID1 degradation and cytotoxicity medchemexpress.comtargetmol.comcenmed.com |
| Potency (vs. SJB2-043) | 5 times more potent medchemexpress.comtargetmol.comcenmed.com |
Detailed Research Findings with this compound
Research utilizing this compound has yielded significant insights into the biological functions of USP1 and its therapeutic potential:
Cell Cycle Modulation: this compound has been shown to induce G2/M cell cycle arrest in B-ALL cells. frontierspartnerships.orgresearchgate.net In contrast, it causes G1 phase growth arrest in multiple myeloma cells, indicating cell-type dependent effects on cell cycle progression. researchgate.netaacrjournals.org
Apoptosis Induction: Treatment with this compound triggers significant apoptosis in various cancer cell lines, including multiple myeloma and B-ALL cells. This apoptotic effect is associated with the activation of caspase-3, caspase-8, and caspase-9. frontierspartnerships.orgresearchgate.netaacrjournals.orgnih.govaacrjournals.org
DNA Repair Inhibition: this compound increases the levels of ubiquitinated forms of FANCD2 and PCNA, critical proteins in DNA repair pathways. Concurrently, it decreases homologous recombination (HR) activity, thereby disrupting the cell's ability to repair DNA damage. aacrjournals.orgnih.govmedchemexpress.comcenmed.com
Overcoming Drug Resistance: In multiple myeloma, this compound has demonstrated the ability to overcome resistance to bortezomib (B1684674), a first-in-class proteasome inhibitor, suggesting its utility in overcoming acquired drug resistance mechanisms. frontierspartnerships.orgaacrjournals.orgnih.govaacrjournals.org
Differentiation and Stem Cell Modulation: this compound has been observed to downregulate proteins associated with stem cell renewal and survival, such as Notch-1, Notch-2, SOX-4, and SOX-2. Furthermore, it promotes the differentiation and maturation of immature plasma cells. aacrjournals.org
Synergistic Anti-Cancer Activity: Preclinical studies have shown that this compound exhibits synergistic anti-multiple myeloma activity when combined with other therapeutic agents, including bortezomib, the HDAC6 inhibitor ACY1215, lenalidomide (B1683929), or pomalidomide (B1683931). aacrjournals.orgaacrjournals.org
Broader Disease Research: Beyond cancer, this compound has also been investigated in the context of hypertensive nephropathy, where it has shown promise in alleviating hypertension-induced oxidative stress and ferroptosis in renal cells. patsnap.com
These findings underscore this compound's utility as a valuable research probe for elucidating the roles of USP1 in cellular processes and disease pathogenesis, particularly in the context of DNA repair and cancer cell survival.
Properties
Molecular Formula |
C16H8N2O3 |
|---|---|
Molecular Weight |
276.25 |
SMILES |
O=C(C1=C2OC(C3=CN=CC=C3)=N1)C4=CC=CC=C4C2=O |
Synonyms |
2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Research of Sjb3 019a
Methodologies for the Chemical Synthesis of SJB3-019A
This compound is a synthetically derived compound, originating from chemical libraries. While its existence and properties are well-documented in research, detailed, step-by-step methodologies for its chemical synthesis are not extensively disclosed in publicly available research summaries. invivochem.cn The compound's availability from various chemical suppliers indicates that established synthetic routes exist for its production at research-grade purity.
Exploration of Synthetic Routes for Structural Analogs of this compound
The development of this compound involved the exploration of structural modifications to enhance its inhibitory activity. A notable analog, SJB2-043, shares structural similarities with this compound. Comparative studies have demonstrated that this compound exhibits a significantly higher potency than SJB2-043. Specifically, this compound is reported to be five times more potent than SJB2-043 in promoting ID1 degradation and cytotoxicity in K562 cells, with an IC50 value of 0.0781 µM. cenmed.comharvard.eduneobioscience.comapexbt.com This comparative potency highlights the success of structural modifications in optimizing the compound's biological activity. While the precise synthetic routes leading to these specific structural differences are not detailed in the public domain, the existence of such analogs underscores a systematic approach to structure-activity relationship (SAR) studies in the development of USP1 inhibitors.
Table 1: Comparative Potency of this compound and SJB2-043 in K562 Cells
| Compound | IC50 (µM) in K562 Cells (ID1 Degradation & Cytotoxicity) | Relative Potency (vs. SJB2-043) |
| This compound | 0.0781 | 5x more potent |
| SJB2-043 | Not explicitly stated, but less potent than this compound | 1x (reference) |
Research on Novel Derivatization Strategies for Enhanced Selectivity or Activity of this compound
This compound is recognized for its potent and novel inhibition of USP1, demonstrating selectivity over other deubiquitinases (DUBs). cenmed.com However, some reports indicate that despite its potency, this compound, along with other inhibitors like ML323, may be characterized by low solubility or poor metabolic stability, suggesting areas for further optimization through derivatization. While specific novel chemical derivatization strategies aimed directly at enhancing the intrinsic selectivity or activity of this compound are not explicitly detailed in the provided search results, the broader field of chemical derivatization is a recognized strategy to improve drug properties such as chromatographic resolution and detectability in bioanalysis. Furthermore, research has explored formulation strategies, such as encapsulating this compound into nanoparticles using materials like MIL-100 (Fe-based metal–organic frameworks) and PEGTK (polyethylene glycol-thioketal). This approach aims to enhance delivery and achieve "excellent alleviating effects" in certain applications, which can be seen as an indirect enhancement of activity through improved bioavailability or targeted delivery rather than a direct modification of the compound's inherent biological activity.
Analytical Chemistry Methodologies for Research-Grade Characterization of this compound Purity and Stability
For research-grade applications, the rigorous characterization of this compound's purity and stability is paramount. Standard analytical chemistry methodologies employed for this purpose include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are routinely used to confirm the compound's purity, typically reported as >98% or >99%, and to verify its chemical structure. cenmed.comharvard.edunih.govmedivir.com
Table 2: Purity of this compound from Various Suppliers
| Supplier/Source | Reported Purity | Analytical Method |
| MedchemExpress | 99.88% | Not specified |
| APExBIO | 98.05%; 98.07% | HPLC, NMR |
| Labsolu | 99% | Not specified |
| Selleck Chemicals | 99.24% | HPLC, NMR |
| TargetMol | 99.75% | Not specified |
| GlpBio | >99.00% | Not specified |
Regarding stability, this compound is generally provided as a solid and is stable under specific storage conditions. In powder form, it can be stored at -20°C for 2 to 3 years or at -80°C for 2 years. When prepared as a solution, typically in DMSO, its stability is reduced, with recommendations for storage at -80°C for 2 years or -20°C for 1 year. Some sources suggest even shorter durations for solutions, such as -20°C for 1 month or -80°C for 6 months. cenmed.comharvard.eduneobioscience.comnih.govfrontierspartnerships.orgmedivir.com To maintain potency and prevent degradation, aliquoting solutions to avoid repeated freeze-thaw cycles is a common practice. cenmed.comneobioscience.com While specific detailed methodologies for forced degradation studies to comprehensively assess stability are not explicitly detailed in the provided information, the established storage guidelines reflect empirical data on its shelf life under various conditions.
Table 3: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Recommended Storage Duration | Notes |
| Powder | -20°C | 2-3 years | Keep desiccated |
| Powder | -80°C | 2 years | Keep desiccated |
| Solution | -80°C | 2 years | Aliquot to avoid freeze/thaw cycles |
| Solution | -20°C | 1 year | Aliquot to avoid freeze/thaw cycles |
| Solution | -80°C | 6 months | Some sources suggest this for stock solution |
| Solution | -20°C | 1 month | Some sources suggest this for stock solution |
Biochemical and Enzymological Characterization Research of Sjb3 019a
Recombinant USP1/UAF1 Complex Activity Assays with SJB3-019A (e.g., Ub-AMC Assay)
The inhibitory activity of this compound against the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex has been quantified using in vitro enzymatic assays. A primary method employed is the Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) assay. researchgate.netnih.govexlibrisgroup.com This assay utilizes a substrate where ubiquitin is linked to a fluorescent aminomethylcoumarin (AMC) group. researchgate.net Cleavage of ubiquitin from this substrate by a deubiquitinase (DUB) like USP1 results in the release of AMC, which can be measured as a fluorescent signal. researchgate.net
In studies using purified recombinant USP1/UAF1 complex, this compound demonstrated potent inhibition of its deubiquitinating activity. researchgate.netnih.gov Treatment with 1μM of this compound resulted in over 90% inhibition of the enzymatic activity of the USP1/UAF1 complex. nih.gov This confirms that this compound directly targets and blocks the catalytic function of the USP1 enzyme within its activated complex form. researchgate.netnih.gov
Selectivity Profiling of this compound Against Other Deubiquitinases (e.g., USP2, USP5, USP7, USP12, USP14, UCH37, OTUs)
A critical aspect of a targeted inhibitor is its selectivity for the intended enzyme over other related proteins. The selectivity of this compound has been evaluated against a panel of other deubiquitinating enzymes to ensure it specifically targets USP1. researchgate.netnih.gov
In vitro assays using recombinant DUBs showed that this compound did not significantly inhibit the activity of several other USPs, including USP2, USP5, USP7, and USP14, nor did it affect the ubiquitin C-terminal hydrolase UCH37. nih.gov The specificity of this compound for USP1 was further confirmed in cellular contexts. In multiple myeloma cells treated with this compound, the activity of immunoprecipitated USP1 was significantly reduced, while the activities of USP2, USP5, USP7, and USP14 remained unaffected. researchgate.net This high degree of selectivity minimizes the potential for off-target effects that could arise from the inhibition of other essential deubiquitinases. researchgate.netnih.gov
| Deubiquitinase (DUB) | Effect of this compound | Source |
|---|---|---|
| USP1/UAF1 | Potent Inhibition (>90% at 1μM) | nih.gov |
| USP2 | No Significant Inhibition | nih.gov |
| USP5 | No Significant Inhibition | nih.gov |
| USP7 | No Significant Inhibition | nih.gov |
| USP14 | No Significant Inhibition | nih.gov |
| UCH37 | No Significant Inhibition | nih.gov |
Enzymatic Inhibition Kinetics Research of this compound on USP1/UAF1 Activity
Research into the kinetic profile of this compound reveals that it functions as an irreversible inhibitor of USP1. researchgate.netnih.gov Unlike reversible inhibitors that form transient, non-covalent bonds with an enzyme, irreversible inhibitors typically form a stable, covalent bond with the target enzyme, leading to its permanent inactivation. researchgate.net This mechanism means that the inhibition by this compound is not readily overcome by increasing the concentration of the substrate. The irreversible nature of the inhibition contributes to its potent and sustained activity against USP1. researchgate.netnih.gov
Irreversible Binding Mechanisms of this compound to USP1
The irreversible inhibition of USP1 by this compound is a key mechanistic feature. researchgate.netnih.gov This mode of action implies that this compound covalently modifies the USP1 enzyme, likely at or near its active site, thereby permanently blocking its catalytic function. The specificity of this interaction was demonstrated in experiments using a ubiquitin-based active site probe, HA-Ub-VS. Pre-treatment with this compound effectively prevented this probe from binding to and labeling cellular USP1, but it did not interfere with the probe's ability to label other deubiquitinases. nih.gov This confirms that this compound physically occupies or modifies the active site of USP1, leading to its irreversible inactivation. researchgate.netnih.gov
Comparative Biochemical Analysis of this compound with Other USP1 Inhibitors (e.g., SJB2-043, ML323, Pimozide)
The biochemical properties of this compound have been benchmarked against other known USP1 inhibitors, highlighting differences in potency and mechanism of action.
SJB2-043 : this compound is a structural analog and a more potent successor to SJB2-043. medchemexpress.comtargetmol.comapexbt.com In cellular assays with K562 leukemic cells, this compound was found to be approximately five times more potent than SJB2-043 at promoting the degradation of the USP1 substrate ID1 and inducing cytotoxicity. medchemexpress.comapexbt.comadooq.com The IC50 value for this compound in this cytotoxicity assay was 0.0781 μM. medchemexpress.comtargetmol.comapexbt.com
ML323 : In contrast to the irreversible mechanism of this compound, ML323 is a reversible, non-covalent inhibitor of USP1. nih.gov Kinetic analyses have shown that ML323 exhibits a mixed-type inhibition mechanism, suggesting it binds to an allosteric site rather than directly competing with the substrate at the active site. nih.govbiorxiv.org This fundamental difference in the mode of inhibition—irreversible covalent binding for this compound versus reversible allosteric binding for ML323—represents distinct therapeutic approaches to targeting USP1.
Pimozide : Pimozide is another compound identified as a USP1 inhibitor. researchgate.net While it has been shown to effectively target USP1, detailed biochemical comparisons of its potency and kinetic mechanism relative to this compound are not as extensively documented in the available literature. researchgate.net
| Inhibitor | Mechanism | Relative Potency/Key Features | Source |
|---|---|---|---|
| This compound | Irreversible, Covalent | IC50 = 0.0781 μM (K562 cells); ~5x more potent than SJB2-043 | researchgate.netnih.govmedchemexpress.com |
| SJB2-043 | Irreversible, Covalent | Predecessor to this compound | medchemexpress.comapexbt.com |
| ML323 | Reversible, Allosteric | Mixed inhibition mechanism; Ki = 68 nM | nih.gov |
| Pimozide | USP1 Inhibitor | Known USP1 inhibitor; direct biochemical comparison data limited | researchgate.net |
Molecular and Cellular Mechanisms of Action Research of Sjb3 019a
Research on SJB3-019A-Mediated Modulation of USP1 Substrate Ubiquitination
USP1, as a deubiquitinating enzyme, plays a critical role in regulating the ubiquitination status of various protein substrates, thereby influencing their stability and function. This compound's primary mechanism involves disrupting this deubiquitinating activity.
A key aspect of USP1's function is its deubiquitination of DNA repair proteins, notably FANCD2 and Proliferating Cell Nuclear Antigen (PCNA) uniprot.orgidentifiers.orguniprot.orgatlasgeneticsoncology.orgjax.orgbiogps.orgatlasgeneticsoncology.org. Research consistently demonstrates that treatment with this compound leads to a notable increase in the levels of monoubiquitinated FANCD2 (Ub-FANCD2) and monoubiquitinated PCNA (Ub-PCNA) biogps.orgtflink.netatlasgeneticsoncology.orguniprot.orgidentifiers.orguniprot.orgatlasgeneticsoncology.orgjax.orgbiogps.orgatlasgeneticsoncology.org. This effect has been observed across various cell lines, including multiple myeloma (MM) cells and HeLa cells biogps.orguniprot.orgidentifiers.orguniprot.orgatlasgeneticsoncology.orgjax.org. The accumulation of these ubiquitinated forms signifies the successful inhibition of USP1's enzymatic activity by this compound.
The impact on Ub-FANCD2 and Ub-PCNA levels is summarized in the table below:
| USP1 Substrate | Effect of this compound Treatment | Observed Cell Lines |
| FANCD2 | Increased Ubiquitination | MM cells, HeLa cells |
| PCNA | Increased Ubiquitination | MM cells, HeLa cells |
| FANCI | Increased Ubiquitination | MM cells |
Beyond FANCD2 and PCNA, this compound has been shown to modulate the ubiquitination and stability of other critical proteins. USP1-UAF1 deubiquitinates FANCI proteins, and inhibition by this compound results in elevated Ub-FANCI levels in MM cells uniprot.orgidentifiers.orgatlasgeneticsoncology.orgjax.orgatlasgeneticsoncology.org.
Furthermore, USP1 is known to stabilize Inhibitor of DNA binding (ID) proteins (ID1, ID2, ID3, ID4) by removing ubiquitin chains from them biocat.comatlasgeneticsoncology.orguniprot.orgidentifiers.orgptglab.comatlasgeneticsoncology.orgjax.orgatlasgeneticsoncology.orgmybiosource.combiogps.orgatlasgeneticsoncology.orgbiogps.org. Consequently, this compound treatment leads to the degradation or downregulation of these ID proteins uniprot.orgidentifiers.orgptglab.comatlasgeneticsoncology.orgjax.orgatlasgeneticsoncology.org. In multiple myeloma cells, this compound also downregulates stem cell renewal/survival-associated proteins such as Notch-1, Notch-2, SOX-4, and SOX-2 uniprot.orgidentifiers.orgatlasgeneticsoncology.orgjax.orgatlasgeneticsoncology.orgbicnirrh.res.in. In ovarian cancer cells, this compound has been observed to reduce the expression of Snail, another USP1 substrate atlasgeneticsoncology.org. Additionally, USP1 has been reported to prevent the degradation of TRIP13, and its inhibition by this compound can affect this process biogps.org.
Impact of this compound on DNA Damage Response (DDR) Pathways
The modulation of USP1 activity by this compound has significant consequences for cellular DNA damage response (DDR) pathways, which are crucial for maintaining genomic integrity.
This compound effectively inhibits DNA repair mechanisms, specifically through the blockade of homologous recombination (HR) activity biogps.orgatlasgeneticsoncology.orguniprot.orgidentifiers.orgatlasgeneticsoncology.orgjax.orgatlasgeneticsoncology.orgbicnirrh.res.in. This inhibition is evidenced by a significant decrease in RAD51 foci formation in treated cells ptglab.comuniprot.orgatlasgeneticsoncology.org. RAD51 foci formation is a widely accepted marker for active HR, indicating that this compound impairs this critical DNA repair pathway.
The Fanconi Anemia (FA) pathway is essential for the repair of DNA interstrand crosslinks. This compound has been shown to block this pathway uniprot.orgidentifiers.orguniprot.orgatlasgeneticsoncology.orgjax.orgbiogps.orgatlasgeneticsoncology.orgbicnirrh.res.in. This blockade is directly linked to the increased ubiquitination levels of FANCD2 and FANCI, as USP1's normal function is to deubiquitinate these proteins, allowing the FA pathway to proceed uniprot.orgidentifiers.orgatlasgeneticsoncology.orgjax.orgatlasgeneticsoncology.org. By inhibiting USP1, this compound disrupts the proper functioning of the FA pathway, leading to impaired repair of DNA crosslinks.
Beyond its impact on ubiquitination, this compound influences the function of key DNA repair proteins. As mentioned, it significantly decreases RAD51 foci formation, which is a direct measure of RAD51's ability to participate in homologous recombination ptglab.comuniprot.orgatlasgeneticsoncology.org. RAD51 is a central recombinase in HR, and its impaired function by this compound leads to defective DNA repair atlasgeneticsoncology.orgthermofisher.comgenecards.org.
Studies further indicate that USP1 inhibition by this compound induces a marked activation of DNA damage response and genomic instability, as demonstrated by Comet assay, phosphorylation of H2AX, and micronuclei formation biogps.org. These findings collectively highlight that this compound's action results in increased DNA damage and genomic instability, along with the induction of stalled replication forks biogps.org.
This compound's Influence on Cellular Signaling Pathways
This compound exerts its biological effects by modulating critical cellular signaling cascades, primarily through its inhibitory action on USP1. This inhibition leads to downstream consequences affecting protein stability, DNA repair, and cellular differentiation.
Modulation of USP1/ID/Notch/Sox Pathways by this compound
This compound functions as a potent and novel USP1 inhibitor, demonstrating high selectivity by blocking USP1 enzymatic activity without inhibiting other deubiquitinases such as USP2, USP5, USP7, USP14, or UCH37. cenmed.comcenmed.comharvard.eduinvivochem.cnneobioscience.com This specific inhibition of USP1 by this compound leads to a cascade of events within cellular signaling pathways. Notably, this compound-mediated inhibition of the USP1/ID/Notch/Sox2 pathway has been shown to induce differentiation, maturation, and apoptosis in immature plasma cells, particularly in the context of multiple myeloma (MM) cells. cenmed.com
Furthermore, this compound treatment results in the downregulation of multiple myeloma stem cell renewal and survival-associated proteins, including Notch-1, Notch-2, SOX-4, and SOX-2. cenmed.comharvard.edu Beyond these differentiation and stemness pathways, USP1 inhibition by this compound also impacts DNA repair mechanisms. It leads to increased levels of ubiquitinated forms of Fanconi Anemia Complementation Group D2 (Ub-FANCD2) and Proliferating Cell Nuclear Antigen (Ub-PCNA), concurrently decreasing homologous recombination (HR) activity. cenmed.comcenmed.comharvard.eduinvivochem.cn
Research on ID1 Degradation Induced by this compound
A significant mechanism of action for this compound involves its ability to promote the degradation of Inhibitor of DNA binding 1 (ID1). USP1 is known to deubiquitinate ID1, thereby rescuing it from proteasomal degradation. neobioscience.com By inhibiting USP1, this compound effectively enhances the proteasome-mediated degradation of ID1. harvard.eduinvivochem.cn
Comparative studies have highlighted this compound's superior potency in this regard. As shown in Table 1, this compound is five times more potent than its analog SJB2-043 in promoting ID1 degradation and cytotoxicity in K562 cells. cenmed.cominvivochem.cnneobioscience.com In addition to ID1, this compound treatment has also been observed to decrease the levels of other ID protein family members, including ID2, ID3, and ID4.
Table 1: Comparative Potency of this compound and SJB2-043 on ID1 Degradation and Cytotoxicity in K562 Cells
| Compound | Target (IC50) | Effect on ID1 Degradation and Cytotoxicity in K562 cells | Relative Potency (vs. SJB2-043) |
| This compound | 0.0781 μM | Promotes ID1 degradation and cytotoxicity | 5 times more potent |
| SJB2-043 | N/A | Promotes ID1 degradation and cytotoxicity | 1x (reference) |
Exploration of this compound's Impact on Autophagy-Related Proteins (e.g., ATG14)
Recent research has shed light on this compound's role in modulating autophagy. It has been identified that USP1 interacts directly with Autophagy-Related Gene 14 (ATG14), a core protein essential for autophagy initiation. USP1 typically deubiquitinates and stabilizes ATG14, thereby facilitating the initiation and flux of autophagy.
However, inhibition of USP1 by this compound leads to an increase in the ubiquitination level of ATG14. This increased ubiquitination subsequently promotes the proteasome-dependent degradation of ATG14. In pancreatic ductal adenocarcinoma (PDAC) cells, USP1 inhibition by this compound has been shown to reduce both autophagy initiation and autophagy flux, highlighting a novel mechanism by which this compound may exert its anti-cancer effects.
Investigating the Role of this compound in Regulating Oxidative Stress and Ferroptosis
This compound has also been investigated for its involvement in regulating oxidative stress and ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation and the accumulation of reactive oxygen species (ROS). Studies have demonstrated that this compound, particularly when formulated into nanoparticles (this compound@MIL-PEGTK), can effectively mitigate Angiotensin II (Ang II)–induced oxidative stress and ferroptosis in renal cells.
Research indicates that USP1 inhibition by this compound reverses the Ang II-induced oxidative stress and ferroptosis, whereas overexpression of USP1 exacerbates these effects. These findings suggest a critical role for USP1 in the pathogenesis of conditions involving oxidative stress and ferroptosis, with this compound offering a potential therapeutic avenue by targeting this enzyme.
This compound-Induced Cellular Fate Alterations
Beyond its impact on signaling pathways, this compound is a potent inducer of specific cellular fate alterations, most notably programmed cell death.
Induction of Apoptosis by this compound via Caspase Activation (Caspase-3, -8, -9)
A key cellular fate alteration induced by this compound is the induction of apoptosis. This compound triggers apoptosis in various cancer cell types, including multiple myeloma cells, through the activation of a cascade of caspases. Specifically, it leads to the activation of initiator caspases, caspase-8 and caspase-9, which then converge on the activation of the executioner caspase-3. cenmed.comharvard.edu
This apoptotic induction is often associated with other cellular responses, such as the upregulation of p21, leading to cell cycle arrest. harvard.edu Furthermore, this compound has been shown to synergize with other anti-cancer therapeutic agents, such as cisplatin (B142131) and bortezomib (B1684674), to enhance and accelerate the apoptotic process in various cancer cell lines. cenmed.comharvard.edu
Preclinical Efficacy Studies of Sjb3 019a in Vitro and in Vivo Research Models
Research in Cancer Cell Lines
Multiple Myeloma (MM) Cell Lines (e.g., MM.1S, ANBL6.WT, ANBL6.BR, LR5)
SJB3-019A, also referred to as SJB, has shown considerable efficacy against multiple myeloma (MM) cells. It effectively decreases the viability of MM cell lines and patient tumor cells. aacrjournals.orgtijuanagarage.comresearchgate.netaacrjournals.orgfrontierspartnerships.org The compound inhibits DNA repair pathways, specifically targeting USP1/ID/Notch/Sox pathways. aacrjournals.orgtijuanagarage.com A notable finding is its ability to overcome resistance to bortezomib (B1684674), a commonly used proteasome inhibitor in MM therapy. aacrjournals.orgtijuanagarage.comresearchgate.netaacrjournals.org this compound induces apoptosis in MM cells through the activation of caspases, including caspase-3, caspase-8, and caspase-9. tijuanagarage.comresearchgate.netaacrjournals.org Furthermore, it has been observed to promote the generation of more mature and differentiated plasma cells. aacrjournals.orgaacrjournals.org Preclinical studies indicate synergistic anti-MM activity when this compound is combined with other anti-myeloma drugs such as the HDAC6 inhibitor ACY-1215, bortezomib, lenalidomide (B1683929), or pomalidomide (B1683931). aacrjournals.orgresearchgate.netaacrjournals.org In terms of cell cycle effects, this compound has been reported to induce G0/G1 phase arrest in MM cells. researchgate.net
B-cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines (e.g., Sup-B15, CCRF-SB, KOPN-8)
In B-cell acute lymphoblastic leukemia (B-ALL) cell lines, this compound has demonstrated dose- and time-dependent suppression of cell growth. researchgate.netnih.gov Among the tested cell lines, Sup-B15 exhibited the highest sensitivity to this compound. researchgate.netnih.gov
Table 1: In Vitro Cytotoxicity of this compound in B-ALL Cell Lines (IC50 Values)
| Cell Line | IC50 (µM) |
| Sup-B15 | 0.349 |
| CCRF-SB | 0.504 |
| KOPN-8 | 0.360 |
This compound also induced apoptosis in B-ALL cells in a dose-dependent manner; for instance, in Sup-B15 cells, the apoptotic rate increased from 7.06% at 0 µM to 28.29% at 0.2 µM this compound. researchgate.netnih.gov Unlike MM cells, this compound induced G2/M phase arrest in B-ALL cells. For example, treatment with 0.6 µM this compound increased the percentage of cells in the G2/M phase from 0.90% to 12.17% in Sup-B15 cells and from 0.97% to 12.88% in CCRF-SB cells. frontierspartnerships.orgresearchgate.netnih.gov Mechanistically, inhibition of USP1 by this compound downregulated the expression of ID1 and phosphorylated AKT (p-AKT), and the suppressive effects could be reversed by upregulating ID1 expression. tijuanagarage.comfrontierspartnerships.orgresearchgate.netnih.gov Additionally, FLT3-ITD leukemia cell lines were found to be more sensitive to this compound compared to FLT3-WT cells, with observed potency across all tested AML lines. This compound treatment led to time-dependent degradation of FLT3 and USP1 in these leukemia cells. nih.gov
Pancreatic Cancer Cell Lines (e.g., PANC-1)
This compound has been evaluated for its effects on cell viability in pancreatic cancer cell lines, including PANC-1 cells. nih.gov Studies have shown that this compound exhibits a synergistic antitumor effect when combined with cisplatin (B142131) in PANC-1 cells, indicated by a combination index (CI) of less than 0.8. nih.gov
Table 2: this compound Concentrations Tested in PANC-1 Cells for Cell Viability and Combination Studies
| Study Type | This compound Concentration Range (µM) | Co-treatment (Cisplatin Concentration, µM) | Outcome |
| Cell Viability | 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.4, 1.6, 1.8 | N/A | Affects cell viability |
| Combination Therapy | 0.4, 0.5, 0.6 | 5, 10, 15, 20 | Synergistic antitumor effect (CI < 0.8) |
Non-Small Cell Lung Cancer (NSCLC) Cell Lines
This compound has demonstrated the ability to induce cell cycle arrest and cell death in non-small cell lung cancer (NSCLC) cell lines. researchgate.netresearchgate.net As a USP1 inhibitor, this compound can sensitize lung cancer cells to cisplatin, suggesting its potential in overcoming drug resistance. insilico.comscispace.comfrontiersin.org
Table 3: In Vitro Antiproliferative Activity of this compound in NSCLC Cell Lines (IC50 Values)
| Cell Line | Type | IC50 (nM) | Incubation Time |
| A549 | KRAS mutant | 662 | 72 hours |
| EBC-1 | N/A | 122 | N/A |
Osteosarcoma Cell Lines
Research in osteosarcoma cells has shown that knockdown of USP1 leads to rapid degradation of ID1, resulting in decreased mesenchymal cell proliferation and enhanced differentiation. aacrjournals.org this compound, by inhibiting USP1, increases the levels of ubiquitinated FANCD2 (Ub-FANCD2) and ubiquitinated PCNA (Ub-PCNA), and consequently decreases homologous recombination (HR) activity. aacrjournals.org this compound has also been reported to induce cell cycle arrest and cell death in osteosarcoma cell lines. researchgate.netresearchgate.net Furthermore, USP1 inhibitors, including this compound, have the potential to sensitize osteosarcoma cells to cisplatin. researchgate.net
Esophageal Squamous Cell Carcinoma and Leukemia Cell Lines
This compound has shown efficacy in both esophageal squamous cell carcinoma and leukemia cell lines, demonstrating its ability to induce cell cycle arrest and cell death in both in vitro and in vivo settings. researchgate.netresearchgate.net
In leukemia, specifically, this compound is a potent inhibitor of USP1, being five times more potent than SJB2-043 in promoting ID1 degradation and cytotoxicity in K562 cells, with an IC50 of 0.0781 µM. cenmed.comaacrjournals.orgmedchemexpress.com It has been shown to inhibit the growth of myeloid leukemia cells. mdpi.com In FLT3-ITD leukemia cell lines (MV4-11 and MOLM-13), this compound reduced the expression of FLT3 and the USP1-UAF1 complex, while also suppressing FLT3 and S6 phosphorylation. nih.gov Treatment with this compound in these cells led to time-dependent degradation of FLT3 and USP1. nih.gov FLT3-ITD leukemia cell lines were observed to be more sensitive to this compound compared to FLT3-WT cells. nih.gov
Research in Patient-Derived Cells (e.g., Primary Multiple Myeloma Cells)
This compound has demonstrated significant activity against patient-derived multiple myeloma (MM) cells. Studies have shown that this compound effectively decreases the viability of primary MM cells Current time information in Atlantic County, US.cenmed.comwikipedia.orgmims.com. Notably, its cytotoxic effects extend to tumor cells obtained from patients whose disease had progressed despite prior treatments with established agents such as bortezomib, dexamethasone, and lenalidomide cenmed.com. Furthermore, this compound maintains its inhibitory effect on MM cell proliferation even in the complex environment of the bone marrow, including the presence of bone marrow stromal cells and plasmacytoid dendritic cells, which often contribute to drug resistance and tumor growth cenmed.com. This suggests a robust efficacy of this compound in a more physiologically relevant setting.
Table 1: Efficacy of this compound in Multiple Myeloma Models
| Model Type | Key Findings | Reference |
| Multiple Myeloma Cell Lines (e.g., MM.1S, MM.1R, RPMI-8226, ANBL6.WT, ANBL6.BR, LR5) | Decreases cell viability (IC50 range 100nM to 500nM) | cenmed.com |
| Patient Multiple Myeloma Cells | Decreases cell viability; active against cells resistant to bortezomib, dexamethasone, lenalidomide | Current time information in Atlantic County, US.cenmed.comwikipedia.orgmims.com |
| Multiple Myeloma Cells in Bone Marrow Microenvironment | Inhibits proliferation even in presence of bone marrow stromal cells and plasmacytoid dendritic cells | cenmed.com |
Research on Overcoming Drug Resistance in Preclinical Models
This compound has shown promising results in overcoming drug resistance, a major challenge in cancer therapy. Its mechanism of action, involving USP1 inhibition, contributes to its ability to circumvent established resistance pathways.
A significant finding in the preclinical evaluation of this compound is its capacity to overcome resistance to bortezomib, a frontline proteasome inhibitor in multiple myeloma Current time information in Atlantic County, US.cenmed.comwikipedia.orgmims.comfishersci.ca. In bortezomib-resistant MM cell lines, such as ANBL6.BR, this compound induced cytotoxicity, confirming its ability to bypass this resistance mechanism cenmed.com. Mechanistically, this compound triggers apoptosis in MM cells through the activation of key caspases, including caspase-3, caspase-8, and caspase-9 Current time information in Atlantic County, US.cenmed.comwikipedia.orgmims.com. Beyond apoptosis induction, this compound also degrades USP1 and its downstream inhibitor of DNA-binding (ID) proteins, and importantly, it inhibits DNA repair processes by blocking the Fanconi anemia pathway and homologous recombination Current time information in Atlantic County, US.wikipedia.orgmims.com. This multi-faceted action contributes to its effectiveness against bortezomib-resistant MM.
While USP1 inhibitors, including this compound, have been investigated for their potential to overcome cisplatin resistance in various cancer types, such as ovarian cancer, specific detailed research findings focusing solely on this compound in cisplatin-resistant pancreatic cancer models are not extensively documented in the provided search results hznu.edu.cnnih.govnih.gov. Research into the broader class of USP1 inhibitors suggests their relevance in modulating DNA damage response pathways, which are often implicated in platinum resistance hznu.edu.cnwikipedia.org.
This compound demonstrates a broader potential to sensitize cancer cells to other chemotherapeutic agents and radiation Current time information in Atlantic County, US.. For instance, studies have shown that this compound enhances the sensitivity of ovarian cancer cells to cisplatin nih.govnih.gov. This sensitizing effect is attributed to its role in regulating DNA damage response and other cellular pathways. Furthermore, this compound has exhibited synergistic cytotoxic effects when combined with other anti-myeloma drugs, including lenalidomide and pomalidomide Current time information in Atlantic County, US.cenmed.comwikipedia.orgmims.com.
Synergistic Research Combinations of this compound with Other Agents in Preclinical Models
The synergistic activity of this compound with other therapeutic agents highlights its potential for combination therapies, aiming to enhance efficacy and overcome resistance.
The combination of this compound with proteasome inhibitors, particularly bortezomib, has shown significant synergistic anti-multiple myeloma activity in preclinical models Current time information in Atlantic County, US.cenmed.comwikipedia.orgmims.comcenmed.com. Isobologram analysis, a method used to quantify drug synergy, has confirmed that this combination triggers synergistic cytotoxicity against multiple myeloma cells Current time information in Atlantic County, US.wikipedia.org. This synergistic effect is crucial for improving treatment outcomes, especially in relapsed or refractory MM where resistance to single agents is common. Beyond bortezomib, this compound has also demonstrated synergistic cytotoxicity when combined with histone deacetylase 6 (HDAC6) inhibitors, such as ACY-1215 (also known as ACY-241 or Ricolinostat/Citarinostat) Current time information in Atlantic County, US.cenmed.comwikipedia.orgmims.com.
Table 2: Synergistic Combinations of this compound in Preclinical Models
| Combination Agent | Cancer Type | Synergistic Effect | Reference |
| Bortezomib | Multiple Myeloma | Synergistic anti-myeloma activity | Current time information in Atlantic County, US.cenmed.comwikipedia.orgmims.comcenmed.com |
| HDAC6 Inhibitors (e.g., ACY-1215/ACY-241) | Multiple Myeloma | Synergistic cytotoxicity | Current time information in Atlantic County, US.cenmed.comwikipedia.orgmims.com |
| Lenalidomide | Multiple Myeloma | Synergistic anti-myeloma activity | Current time information in Atlantic County, US.cenmed.comwikipedia.orgmims.com |
| Pomalidomide | Multiple Myeloma | Synergistic anti-myeloma activity | Current time information in Atlantic County, US.cenmed.comwikipedia.orgmims.com |
| Cisplatin | Ovarian Cancer | Enhanced sensitivity to cisplatin | nih.govnih.gov |
Combination with Immunomodulatory Drugs (e.g., Lenalidomide, Pomalidomide)
Preclinical research indicates that this compound exhibits synergistic anti-multiple myeloma activity when combined with immunomodulatory drugs such as lenalidomide and pomalidomide aacrjournals.orgnih.govnih.govomicsdi.org. This synergistic effect suggests a potential for enhanced therapeutic outcomes in multiple myeloma when this compound is used in combination regimens.
Table 1: Synergistic Cytotoxicity of this compound in Combination with Immunomodulatory Drugs in Multiple Myeloma Cells (In Vitro)
| Combination Agent | Effect with this compound | Cell Type/Context | Reference |
| Lenalidomide | Synergistic cytotoxicity | Multiple Myeloma Cells | aacrjournals.orgnih.govnih.govomicsdi.org |
| Pomalidomide | Synergistic cytotoxicity | Multiple Myeloma Cells | aacrjournals.orgnih.govnih.govomicsdi.org |
Combination with Histone Deacetylase Inhibitors (e.g., ACY-1215/ACY-241)
The combination of this compound with histone deacetylase inhibitors (HDACi) has demonstrated synergistic cytotoxicity in preclinical models. Specifically, the combination of this compound with ACY-1215 (Ricolinostat), a selective HDAC6 inhibitor, triggers synergistic anti-multiple myeloma activity aacrjournals.orgnih.govnih.govomicsdi.org. ACY-241 (Citarinostat) is also a known HDAC6 inhibitor nih.govmedchemexpress.com, and its combination with this compound is indicated to trigger synergistic cytotoxicity in the context of multiple myeloma therapy aacrjournals.orgnih.govnih.govomicsdi.org.
Table 2: Synergistic Cytotoxicity of this compound in Combination with Histone Deacetylase Inhibitors (In Vitro)
| Combination Agent | Effect with this compound | Cell Type/Context | Reference |
| ACY-1215 | Synergistic cytotoxicity | Multiple Myeloma Cells | aacrjournals.orgnih.govnih.govomicsdi.org |
| ACY-241 | Synergistic cytotoxicity | Multiple Myeloma Cells | aacrjournals.orgnih.govnih.govomicsdi.org |
Combination with Cisplatin
This compound has been shown to enhance the sensitivity of pancreatic ductal adenocarcinoma (PDAC) cells to cisplatin, demonstrating a synergistic antitumor effect nih.gov. This combination significantly accelerates cell apoptosis in PDAC cells nih.gov. The combination index was found to be less than 0.8 at multiple dose combinations, indicating a synergistic interaction between this compound and cisplatin nih.gov.
Table 3: Synergistic Effect of this compound in Combination with Cisplatin (In Vitro)
| Combination Agent | Effect with this compound | Cell Type/Context | Research Finding | Reference |
| Cisplatin | Synergistic antitumor effect | Pancreatic Ductal Adenocarcinoma (PDAC) cells | Significantly accelerated cell apoptosis; combination index < 0.8 | nih.gov |
In Vivo Preclinical Model Research
This compound in Xenograft Models of Cancer (e.g., Pancreatic Cancer Xenografts)
This compound, as a USP1 inhibitor, has demonstrated efficacy in various xenograft models of cancer. In pancreatic ductal adenocarcinoma (PDAC) xenograft models, pharmacological inhibition of USP1 by this compound significantly reduced tumor weight and tumor volume nih.gov. In multiple myeloma xenograft models, this compound effectively suppressed tumor proliferation researchgate.netproquest.com. Additionally, in hepatocellular carcinoma (HCC) xenograft and orthotopic liver tumor models, the combination of this compound with doxorubicin (B1662922) markedly enhanced apoptosis and tumor inhibition nih.gov.
Table 4: this compound Efficacy in Cancer Xenograft Models (In Vivo)
| Cancer Type | Model | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Xenograft | Significantly reduced tumor weight and volume | nih.gov |
| Multiple Myeloma | Nude-mice xenograft | Effectively suppressed tumor proliferation | researchgate.netproquest.com |
| Hepatocellular Carcinoma (HCC) | Xenograft and orthotopic liver tumor | Markedly enhanced apoptosis and tumor inhibition (in combination with doxorubicin) | nih.gov |
This compound in Hypertensive Nephropathy Animal Models
Beyond its applications in oncology, this compound has been investigated in models of hypertensive nephropathy. When loaded into nanoparticles (this compound@MIL-PEGTK nanoparticles), this compound was confirmed to exhibit excellent alleviation of hypertension-induced oxidative stress and ferroptosis in renal cells, both in vitro and in vivo patsnap.com. This highlights a potential therapeutic application for this compound in non-cancerous conditions.
Investigation of this compound's Effects on Tumor Growth and Progression in vivo
Preclinical studies have shown that this compound impacts tumor growth and progression in vivo through its role as a USP1 inhibitor. In pancreatic ductal adenocarcinoma xenograft models, genetic depletion or pharmacologic inhibition of USP1 (via this compound) suppresses pancreatic tumor growth nih.gov. In multiple myeloma xenograft models, this compound was observed to suppress tumor proliferation researchgate.net. These findings underscore this compound's ability to exert anti-tumor effects in relevant in vivo settings.
Structure Activity Relationship Sar and Rational Design Research for Sjb3 019a Analogs
Identification of Key Pharmacophores within the SJB3-019A Scaffold
The core scaffold of this compound is the naphtho[2,3-d]oxazole-4,9-dione system, to which a pyridin-3-yl group is attached at the 2-position of the oxazole (B20620) ring fishersci.ca. This tricyclic naphthoquinone-oxazole system, with its inherent quinone functionality, is a critical structural motif. The presence of the pyridine (B92270) ring, specifically at the 3-position, is identified as a key pharmacophore for potent USP1 inhibitory activity.
Comparison with earlier compounds in the same series highlights the importance of this substituent. For instance, C527, an earlier USP1/UAF1 inhibitor, features a 4-fluorophenyl group at the 2-position of the naphtho[2,3-d]oxazole-4,9-dione scaffold, exhibiting an IC50 of 0.88 µM nih.govinvivochem.cn. SJB2-043, another derivative, possesses an unsubstituted phenyl group at the same position, with an IC50 of 0.544 µM cenmed.comcenmed.com. The progression to this compound, incorporating a pyridin-3-yl moiety, results in a significantly improved IC50 of 0.0781 µM cenmed.commedchemexpress.com. This indicates that the nature and electronic properties of the aryl or heteroaryl substituent at the 2-position are critical determinants of potency. The quinone system likely participates in interactions within the active site, while the pyridine nitrogen in this compound may engage in specific hydrogen bonding or other polar interactions that contribute to its enhanced binding affinity and inhibitory activity compared to its phenyl-substituted predecessors.
Systematic Chemical Modifications and Their Impact on USP1 Inhibitory Activity
Systematic chemical modifications around the naphtho[2,3-d]oxazole-4,9-dione scaffold have been instrumental in optimizing USP1 inhibitory activity. The most notable progression involves the evolution from C527 and SJB2-043 to this compound.
Table 1: Comparative USP1 Inhibitory Activity of this compound and Related Analogs
| Compound | Chemical Structure (Substituent at 2-position) | USP1/UAF1 IC50 (µM) | Relative Potency (vs. C527) |
| C527 | 4-fluorophenyl | 0.88 nih.govinvivochem.cn | 1x |
| SJB2-043 | Phenyl | 0.544 cenmed.comcenmed.com | ~1.6x |
| This compound | Pyridin-3-yl | 0.0781 cenmed.commedchemexpress.com | ~11.3x |
The data in Table 1 demonstrate a clear trend: the introduction of a pyridin-3-yl group in this compound significantly enhances its potency compared to the phenyl (SJB2-043) or 4-fluorophenyl (C527) substituents. This compound was found to be approximately 5 times more potent than SJB2-043 in promoting ID1 degradation and cytotoxicity in K562 cells medchemexpress.com. This suggests that the nitrogen atom in the pyridine ring plays a crucial role, potentially by forming favorable interactions with the USP1/UAF1 complex that are not achieved by the purely carbocyclic phenyl rings. While comprehensive details on other systematic modifications (e.g., changes to the naphthoquinone core or oxazole ring itself) are not extensively detailed in public domain search results for this compound, the clear improvement in potency through the modification of the 2-position substituent underscores a key area of SAR exploration.
SAR Studies Correlating Structural Changes with Cellular Phenotypes
The enhanced enzymatic inhibitory activity of this compound translates directly into more pronounced cellular phenotypes, highlighting a strong correlation between structural modifications and biological outcomes.
ID1 Degradation and Cytotoxicity : As noted, this compound is 5 times more potent than SJB2-043 in promoting ID1 degradation and cytotoxicity in K562 cells medchemexpress.com. This direct link between increased USP1 inhibition and enhanced degradation of the ID1 protein, a key substrate of USP1, demonstrates the on-target cellular effect of this compound. ID1 degradation is critical because it is essential for the proliferation and maintenance of many cancer types wikipedia.org.
DNA Repair Inhibition : this compound significantly impacts DNA repair pathways. It increases the levels of monoubiquitinated FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA), which are crucial substrates of USP1 involved in DNA damage response pathways like the Fanconi anemia (FA) pathway and translesion synthesis medchemexpress.comwikipedia.orgmims.com. Consequently, this compound decreases homologous recombination (HR) activity, a major DNA repair mechanism, thereby sensitizing cells to DNA damaging agents medchemexpress.comwikipedia.orgmims.com.
Cell Cycle Arrest and Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines in a dose-dependent manner and suppress cell growth mims.commims.com. In B-cell acute lymphoblastic leukemia (B-ALL) cells, this compound treatment leads to G2/M cell cycle arrest mims.cominvivochem.com. However, interestingly, in multiple myeloma (MM) cells, it has been reported to cause G1/G0 cell cycle arrest, indicating that the precise cellular response can be cell-type dependent mims.cominvivochem.com.
Overcoming Drug Resistance : this compound has demonstrated the ability to overcome resistance to bortezomib (B1684674), a proteasome inhibitor, in multiple myeloma cells mims.comfishersci.ca. This synergistic activity with existing anti-cancer drugs suggests its potential in combination therapies.
Modulation of Other Substrates : Beyond ID1, FANCD2, and PCNA, this compound has also been shown to increase the ubiquitination level of ATG14, indicating that USP1 deubiquitinates and stabilizes ATG14 protein mims.com. This highlights the broader impact of USP1 inhibition on cellular processes.
Rational Design Principles for Developing More Potent and Selective USP1 Inhibitors Based on this compound
The rational design of USP1 inhibitors, building upon the this compound scaffold, focuses on several key principles to enhance potency, selectivity, and therapeutic utility:
Optimizing Binding Interactions : The notable increase in potency from C527 and SJB2-043 to this compound by changing the 2-position substituent to a pyridin-3-yl group underscores the importance of optimizing interactions with the USP1 active site cenmed.commedchemexpress.com. Future design efforts would involve exploring various heteroaryl and substituted aryl groups at this position to identify moieties that can form stronger hydrogen bonds, pi-pi stacking, or hydrophobic interactions within the binding pocket.
Improving Selectivity : While this compound has shown some selectivity for USP1 over other DUBs, the broader goal in rational design is to achieve remarkable selectivity to minimize off-target effects fishersci.cafrontiersin.org. This involves designing compounds that exploit unique features of the USP1/UAF1 complex binding site that are not conserved across other DUBs. For example, ML323, another potent USP1 inhibitor, achieved nanomolar potency with high selectivity over a large panel of DUBs and other proteases, serving as a benchmark for selectivity cenmed.commims.com. Rational design would involve structural modifications that enhance specific interactions with USP1 while disfavoring binding to other DUBs.
Addressing Mechanism of Inhibition : Some quinone-containing compounds, including close analogs of C527 and this compound, have been suggested to act as redox cycling compounds (RCCs) that inhibit DUBs through oxidation of the catalytic cysteine, a mechanism that can lead to promiscuous activity mims.com. Rational design aims for more specific, non-covalent, or reversible covalent inhibition mechanisms that avoid such promiscuity, ensuring cleaner pharmacological profiles.
Structure-Guided Drug Design : The availability of co-crystal structures of USP-inhibitor complexes is becoming increasingly important for structure-guided drug design mims.com. This allows for precise modifications based on direct visualization of ligand-protein interactions, enabling the design of compounds with improved fit and affinity.
Synergistic Combination Potential : The observation that this compound synergizes with other anti-cancer agents like bortezomib, ACY-1215, lenalidomide (B1683929), and pomalidomide (B1683931) in multiple myeloma cells provides a strong rationale for designing analogs that maintain or enhance these synergistic effects mims.comfishersci.ca. This might involve optimizing properties that improve cellular uptake, intracellular stability, or favorable pharmacokinetic profiles when combined with other therapeutic agents.
Computational Chemistry Approaches in this compound SAR Research
Computational chemistry plays a vital role in accelerating SAR research and rational drug design for compounds like this compound. These approaches enable the prediction of molecular properties, binding modes, and the impact of structural changes without extensive experimental synthesis and testing.
Molecular Docking : Molecular docking simulations are routinely employed to predict the preferred orientation and binding affinity of this compound and its analogs within the active site of USP1 wikipedia.org. By simulating the interaction between the ligand and the protein, docking can identify key residues involved in binding, guiding the design of new compounds with optimized interactions. Virtual screening, often coupled with docking, allows for rapid identification of potential inhibitors from large chemical libraries wikipedia.org.
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time wikipedia.org. This is crucial for understanding the stability of binding, conformational changes in the protein upon ligand binding, and the flexibility of the active site. For USP1 inhibitors, MD simulations can help elucidate how this compound maintains its interaction with the USP1/UAF1 complex and how modifications might affect this dynamic stability.
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) : 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the three-dimensional structural features of a series of compounds with their biological activity cenmed.commims.comwikipedia.orgnih.govnih.gov. For this compound analogs, 3D-QSAR can generate contour maps that highlight regions around the molecule where specific steric, electrostatic, or hydrophobic features are beneficial or detrimental for USP1 inhibition. This information is invaluable for guiding targeted modifications to the this compound scaffold to improve potency and selectivity.
ADMET Prediction : Computational tools are also used for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs wikipedia.org. This early-stage assessment helps prioritize compounds with favorable drug-like properties, reducing the risk of late-stage failures in drug development.
While specific published studies detailing the direct application of 3D-QSAR or extensive MD simulations solely on this compound are not extensively available in public search results, these computational methodologies are standard and highly valuable in the rational design and SAR optimization of deubiquitinase inhibitors, including those derived from the naphtho[2,3-d]oxazole-4,9-dione scaffold. Their application allows for a more efficient and informed approach to developing next-generation USP1 inhibitors based on the promising foundation laid by this compound.
Pharmacological and Toxicological Investigations in Preclinical Models of Sjb3 019a
Pharmacodynamic Markers in Preclinical Research
SJB3-019A, a potent inhibitor of USP1, exerts its pharmacodynamic effects by influencing several critical cellular markers, particularly those involved in DNA damage response and protein homeostasis. Research indicates that this compound increases the levels of ubiquitinated forms of Fanconi Anemia Group D2 protein (Ub-FANCD2) and ubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA). nih.govmims.comfishersci.comnih.gov This increase in ubiquitination is linked to the inhibition of DNA repair mechanisms, specifically by decreasing homologous recombination (HR) activity. nih.govnih.gov
Furthermore, this compound leads to the degradation of USP1 itself and its downstream targets, including the inhibitor of DNA-binding (ID) proteins. cenmed.comwikipedia.org Notably, it promotes the degradation of ID1, an oncogenic protein frequently overexpressed in various cancers and associated with poor prognosis and chemoresistance. fishersci.comnih.govfishersci.camims.comcenmed.com USP1 is known to deubiquitinate ID proteins, thereby stabilizing them and influencing processes like cell proliferation, differentiation, and stem cell maintenance. cenmed.commims.commentalhealth.com
Beyond DNA repair and ID proteins, this compound has been observed to downregulate the expression of proteins associated with multiple myeloma stem cell renewal and survival, such as Notch-1, Notch-2, SOX-4, and SOX-2. cenmed.comwikipedia.orgcenmed.comwikipedia.orgnih.gov
The modulation of these pharmacodynamic markers by this compound is summarized in the table below:
Table 1: Pharmacodynamic Markers Modulated by this compound
| Pharmacodynamic Marker | Effect of this compound | Reference |
| Ub-FANCD2 Levels | Increased | nih.govmims.comfishersci.comnih.gov |
| Ub-PCNA Levels | Increased | nih.govmims.comfishersci.comnih.gov |
| Homologous Recombination Activity | Decreased | nih.govnih.gov |
| USP1 Levels | Degraded | cenmed.comwikipedia.org |
| ID Proteins (e.g., ID1) | Degraded | fishersci.comnih.govcenmed.comwikipedia.orgfishersci.camims.comcenmed.com |
| Notch-1/2, SOX-2/4 Proteins | Downregulated | cenmed.comwikipedia.orgcenmed.comwikipedia.orgnih.gov |
Selectivity Assessment in Broader DUB Panels and Off-Target Research
This compound has demonstrated a notable selectivity profile within the deubiquitinase (DUB) family. Studies indicate that this compound selectively blocks the enzymatic activity of USP1 without inhibiting other DUBs such as USP2, USP5, USP7, USP14, and UCH37. cenmed.comwikipedia.orgfishersci.cacenmed.com This selectivity was confirmed through various experiments, including its ability to inhibit the binding of USP1 with a HA-Ub-VS probe while not affecting the labeling of other DUBs, and its specific inhibition of USP1-triggered cleavage of ubiquitin tetramer chains without affecting USP2 or USP7. wikipedia.org this compound has been characterized as an irreversible inhibitor of USP1, exhibiting high selectivity for other deubiquitinases. fishersci.ca
While the compound shows strong selectivity for USP1 among a panel of DUBs, some broader DUB panel screenings have indicated that this compound might exhibit some inhibitory activity against other DUBs, such as USP8 and USP2, at certain concentrations, inhibiting them approximately 10-fold better than USP1 in one specific assay context. wikipedia.orgfrontiersin.org However, the primary and consistent finding in studies specifically investigating this compound as a USP1 inhibitor emphasizes its selective blockade of USP1 enzymatic activity. cenmed.comwikipedia.orgfishersci.cacenmed.com Compared to newer USP1 inhibitors like ML323, the target selectivity of this compound has been noted to be comparatively limited when considering a broader range of enzymes beyond DUBs, such as deSUMOylases, deneddylases, and other unrelated proteases. mims.com
Table 2: Selectivity Profile of this compound Against DUBs
| DUB Target | Selectivity/Inhibition | Reference |
| USP1 | Potent and Selective Inhibition | cenmed.comwikipedia.orgfishersci.cacenmed.com |
| USP2 | Minimal/No Inhibition (Highly Selective) cenmed.comwikipedia.orgfishersci.cacenmed.com; Inhibited ~10-fold better than USP1 in one assay wikipedia.orgfrontiersin.org | cenmed.comwikipedia.orgfishersci.cacenmed.comwikipedia.orgfrontiersin.org |
| USP5 | Minimal/No Inhibition (Highly Selective) | wikipedia.org |
| USP7 | Minimal/No Inhibition (Highly Selective) cenmed.comwikipedia.orgfishersci.cacenmed.com; Some selectivity at 1 μM in one assay wikipedia.orgfrontiersin.org | cenmed.comwikipedia.orgfishersci.cacenmed.comwikipedia.orgfrontiersin.org |
| USP8 | Some selectivity at 1 μM; Inhibited ~10-fold better than USP1 in one assay | wikipedia.orgfrontiersin.org |
| USP14 | Minimal/No Inhibition (Highly Selective) | wikipedia.org |
| UCH37 | Minimal/No Inhibition (Highly Selective) | wikipedia.org |
Research on this compound Effects on Normal Cells and Tissues in Preclinical Models
Preclinical research on this compound has primarily focused on its efficacy and mechanistic actions in various cancer cell lines, particularly multiple myeloma and leukemia. While the compound demonstrates potent anti-cancer effects by inducing cell death and inhibiting proliferation in malignant cells, detailed research specifically on its effects on normal cells and tissues in preclinical models, such as Peripheral Blood Mononuclear Cells (PBMCs), is not extensively documented in the provided literature.
However, the selective inhibition of USP1 by this compound, as highlighted in its DUB panel assessment, suggests a degree of specificity that could potentially spare normal cellular functions where USP1 activity is not dysregulated or critical for the observed oncogenic pathways. For instance, another USP1 inhibitor, SP-002, has shown minimal side effects on hematopoietic stem cells in vitro, suggesting that USP1 inhibition might be tolerable for normal hematopoietic functions. citeab.com While this observation pertains to a different USP1 inhibitor, it provides a general context for the class. Limited information suggests that this compound, as part of a screening of ubiquitin pathway modulators, was effective in enhancing bacterial clearance without significantly affecting host cell viability in a Salmonella infection model, implying a certain level of host cell tolerability in that specific context. nih.gov
Mechanistic Research of Potential Adverse Effects or Target-Related Toxicities in Preclinical Models (If Observed)
The available preclinical studies on this compound primarily emphasize its therapeutic mechanisms and efficacy in cancer models rather than explicit mechanistic research into potential adverse effects or target-related toxicities. The compound's ability to induce apoptosis in multiple myeloma and B-cell acute lymphoblastic leukemia (B-ALL) cells via activation of caspases (caspase-3, caspase-8, and caspase-9) is part of its desired therapeutic action, not an adverse effect in the context of cancer treatment. cenmed.comwikipedia.orgfishersci.camims.comcenmed.comcenmed.comguidetomalariapharmacology.org
Advanced Research Methodologies and Techniques Employed in Sjb3 019a Studies
High-Throughput Screening (HTS) and Assay Development for DUB Inhibitors (e.g., Ub-AMC, Ubiquitin-Rhodamine, Ub-CHOP-reporter, K48-linked Ubiquitin tetramers, AlphaScreen-based DUB array)
High-Throughput Screening (HTS) plays a pivotal role in identifying and characterizing deubiquitinase (DUB) inhibitors like SJB3-019A. A common assay employed for this purpose is the Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) assay fishersci.canih.gov. This fluorogenic assay measures DUB activity by detecting the release of fluorescent AMC upon the cleavage of ubiquitin from its substrate, Ub-AMC fishersci.canih.govuni-freiburg.de.
In the biochemical characterization of this compound, the Ub-AMC assay was utilized to assess its effect on USP1 and other DUBs, both using recombinant DUB proteins and cellular DUBs fishersci.ca. In vitro assays with purified recombinant DUBs demonstrated that this compound effectively inhibits USP1, showing over 90% inhibition at a concentration of 1 µM fishersci.ca. Importantly, this compound exhibited high selectivity, as it did not significantly affect the activity of other recombinant DUBs, including USP2, USP5, USP7, USP14, or UCH37 fishersci.ca. Further studies using DUB immunoprecipitates from treated cells confirmed that this compound specifically binds to cellular USP1 and blocks its deubiquitylating activity fishersci.ca.
Other fluorogenic assays, such as those utilizing Ubiquitin-Rhodamine, are also employed in DUB inhibitor screening, where the release of a fluorescent rhodamine molecule indicates DUB activity nih.govuni-freiburg.de. While specific applications of Ub-CHOP-reporter, K48-linked Ubiquitin tetramers, or AlphaScreen-based DUB arrays directly related to this compound were not detailed in the provided information, these represent broader HTS methodologies used in DUB inhibitor discovery.
siRNA/shRNA-Mediated Gene Knockdown and CRISPR-Cas9 Approaches for USP1 Research
To investigate the functional significance of USP1, particularly in the context of this compound's inhibitory effects, researchers frequently employ genetic manipulation techniques such as siRNA (small interfering RNA), shRNA (short hairpin RNA)-mediated gene knockdown, and CRISPR-Cas9 gene editing uni.luthegoodscentscompany.comontosight.ai.
Studies have shown that siRNA-mediated knockdown of USP1 significantly decreases the viability of multiple myeloma (MM) cells uni.lu. Similarly, in B-cell acute lymphoblastic leukemia (B-ALL) cells, USP1 knockdown by siRNA was found to reduce cell growth and induce apoptosis thegoodscentscompany.com. The effects observed with USP1-siRNA treatment mirrored those seen with this compound, indicating that the pharmacological inhibition by this compound phenocopies genetic silencing of USP1 thegoodscentscompany.com.
CRISPR-Cas9 technology has also been utilized to generate USP1-knockout cell lines, such as A549 lung cancer cells, to validate USP1's deubiquitinating activity and its role in cellular processes ontosight.ai. The ability to genetically ablate or reduce USP1 expression provides a crucial complementary approach to pharmacological inhibition with this compound, allowing researchers to confirm the on-target effects of the compound and understand the broader biological roles of USP1 ontosight.aiuni.lu.
Advanced Cell-Based Assays (e.g., Flow Cytometry for Cell Cycle and Apoptosis, CCK-8 Assays, Colony Formation Assays)
Advanced cell-based assays are indispensable for evaluating the cellular impact of this compound. These assays provide quantitative data on cell viability, proliferation, cell cycle progression, and apoptosis.
CCK-8 Assays and Cell Viability: The Cell Counting Kit-8 (CCK-8) assay is widely used to assess cell viability and proliferation. Studies have shown that this compound suppresses the growth of B-ALL cell lines (CCRF-SB, Sup-B15, and KOPN-8) in a dose- and time-dependent manner, as determined by CCK-8 assays fishersci.nltristains.com. Sup-B15 cells were found to be particularly sensitive to this compound, with an IC50 of 0.349 µM fishersci.nltristains.com.
Table 1: IC50 Values of this compound in B-ALL Cell Lines (24-48h treatment) fishersci.nltristains.com
| Cell Line | IC50 (µM) |
| Sup-B15 | 0.349 |
| KOPN-8 | 0.360 |
| CCRF-SB | 0.504 |
Flow Cytometry for Cell Cycle and Apoptosis: Flow cytometry is extensively used to analyze cell cycle distribution and quantify apoptotic rates. This compound has been shown to induce apoptosis in B-ALL cells in a dose-dependent manner fishersci.nltristains.com. For instance, in Sup-B15 cells, the apoptosis rate significantly increased from 7.06% in untreated cells to 28.29% at 0.2 µM this compound tristains.com. In CCRF-SB cells, the apoptosis rate rose from 7.14% to 20.88% at the same concentration tristains.com. This compound also induces cell cycle arrest, specifically leading to G2/M phase arrest in B-ALL cells tristains.comwikipedia.org. This is in contrast to its effect in multiple myeloma cells, where it caused G0/G1 phase arrest, suggesting cell-type dependent effects on the cell cycle tristains.com.
Colony Formation Assays: Colony formation assays are used to assess the long-term proliferative capacity of cells. These assays complement CCK-8 data by demonstrating the sustained inhibitory effects of this compound on cell proliferation fishersci.canih.gov.
Proteomic and Ubiquitination Profiling Techniques (e.g., Immunoprecipitation, Western Blotting for Ubiquitinated Substrates, Mass Spectrometry)
To understand how this compound affects protein stability and ubiquitination pathways, researchers employ proteomic and ubiquitination profiling techniques.
Immunoprecipitation and Western Blotting: Immunoprecipitation (IP) is used to isolate specific proteins or protein complexes, which are then often analyzed by Western blotting fishersci.caoncotarget.com. In studies of this compound, immunoprecipitation of different DUBs (e.g., USP1, USP2, USP5, USP7, USP14) from cell lysates, followed by Western blotting, was used to confirm the selective inhibition of USP1 activity by this compound fishersci.cauni.lu.
Western blotting is also crucial for detecting changes in the ubiquitination status of target proteins. USP1 inhibition by this compound has been shown to increase the levels of ubiquitinated FANCD2 (Ub-FANCD2) and ubiquitinated PCNA (Ub-PCNA) nih.govinvivochem.cn. This indicates that USP1 deubiquitinates these proteins, and its inhibition leads to their accumulation in a ubiquitinated state nih.govinvivochem.cn. Furthermore, this compound has been observed to increase the ubiquitination level of ATG14, suggesting that USP1 deubiquitinates and stabilizes ATG14 protein nih.gov.
Mass Spectrometry: Mass spectrometry (MS) is a powerful tool for global proteomic and ubiquitination profiling, allowing for the identification and quantification of proteins and their post-translational modifications, including ubiquitination fishersci.caoncotarget.comwikipedia.org. Combined with co-immunoprecipitation, mass spectrometry can reveal critical downstream targets of DUBs and their regulatory networks fishersci.cainvivochem.cn. While direct detailed mass spectrometry data specific to this compound's impact on the entire ubiquitome was not extensively provided, the technique is fundamental for comprehensive ubiquitination profiling in DUB research.
Genomic and Transcriptomic Analysis in Response to this compound (e.g., qRT-PCR for gene expression changes)
Genomic and transcriptomic analyses are employed to investigate changes in gene expression patterns in response to this compound treatment. Quantitative real-time polymerase chain reaction (qRT-PCR) is a common method used for this purpose, providing sensitive and quantitative data on mRNA levels fishersci.ca.
In studies involving this compound, qRT-PCR has been used to analyze the expression of specific genes, such as ID1 (Inhibitor of Differentiation 1) thegoodscentscompany.comwikipedia.org. Research has shown that inhibition of USP1 by this compound downregulates the expression of ID1 at both mRNA and protein levels thegoodscentscompany.comwikipedia.org. Conversely, overexpression of ID1 can reverse some of the suppressive effects of this compound on B-ALL cells, highlighting the importance of the USP1-ID1 axis thegoodscentscompany.comwikipedia.org. Interestingly, USP1 has been reported not to modulate the mRNA levels of ATG14, suggesting that its regulatory effect on ATG14 is at the protein deubiquitination level rather than transcriptional control nih.gov.
Advanced Imaging Techniques for Cellular Localization and Dynamics (If Applicable)
While advanced imaging techniques such as immunofluorescence are generally valuable for studying cellular localization and dynamics of proteins and compounds, specific detailed applications of these techniques to directly visualize this compound's cellular localization or dynamic interactions were not extensively reported in the provided search results. Immunofluorescence has been mentioned in the context of studying protein complexes related to USP1 fishersci.ca, but not specifically for this compound itself.
Nanodelivery Systems Research for this compound (e.g., this compound@MIL-PEGTK nanocomposites)
Research into nanodelivery systems for this compound aims to enhance its therapeutic efficacy and targeted delivery. A notable development in this area is the encapsulation of this compound within MIL-100 and PEGTK to form the novel nanocomposite, this compound@MIL-PEGTK.
This nanocomposite has demonstrated significant potential in mitigating angiotensin II (Ang II)-induced oxidative stress and ferroptosis by specifically targeting USP1. The study confirmed that this compound@MIL-PEGTK nanoparticles possess substantial capabilities in alleviating hypertension-induced renal cell ferroptosis, offering a promising avenue for the treatment of kidney diseases. This research highlights the utility of nanotechnology in improving the delivery and therapeutic outcomes of small molecule inhibitors like this compound.
Future Research Directions and Translational Perspectives from Preclinical Findings
Elucidation of Additional Molecular Targets or Pathways Influenced by SJB3-019A
While USP1 is the established primary target of this compound, a comprehensive understanding of its full mechanism of action requires investigating potential off-target effects and downstream signaling cascades. medchemexpress.comtargetmol.com Future research will focus on identifying other deubiquitinating enzymes (DUBs) or cellular pathways that may be modulated by this compound.
Key research initiatives in this area include:
Expanded Selectivity Profiling: Testing this compound against a broad panel of DUBs is crucial. Given the structural similarities among USP family members, there is a possibility that this compound could inhibit other proteases, such as USP12 and USP46, a hypothesis that warrants further investigation. researchgate.net
Proteomics and Phosphoproteomics: Advanced mass spectrometry-based approaches can provide an unbiased view of how this compound alters the cellular proteome and signaling networks. This could uncover novel substrates of USP1 or identify compensatory mechanisms that arise upon its inhibition.
Pathway Analysis: Beyond its known role in DNA damage repair and ID1 degradation, studies are exploring the impact of this compound on other fundamental cellular processes. medchemexpress.comnih.gov For instance, recent preclinical work has linked USP1 inhibition to the regulation of oxidative stress and ferroptosis, opening new avenues for investigation.
Development of Next-Generation USP1 Inhibitors Based on this compound Scaffold with Improved Properties
The chemical scaffold of this compound serves as a promising foundation for the development of next-generation USP1 inhibitors with enhanced therapeutic profiles. The goal of such medicinal chemistry efforts is to improve potency, selectivity, and pharmacokinetic properties.
Priorities for developing next-generation inhibitors include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound structure will help identify key chemical features responsible for its activity and selectivity. This knowledge is essential for designing analogs with improved characteristics. The development of this compound itself was an improvement upon a previous compound, SJB2-043, demonstrating the feasibility of this approach. medchemexpress.comtargetmol.com
Enhanced Selectivity: While this compound is reported to have high selectivity, next-generation compounds will aim for even greater specificity to minimize potential off-target effects and associated toxicities.
Improved Pharmacokinetics: Optimizing properties such as solubility, metabolic stability, and oral bioavailability is critical for translating a preclinical compound into a viable clinical candidate.
Table 1: Comparison of Preclinical USP1 Inhibitors
| Compound | Key Preclinical Findings |
|---|---|
| This compound | 5-fold more potent than SJB2-043 in promoting ID1 degradation; increases Ub-FANCD2 and Ub-PCNA levels. medchemexpress.comtargetmol.com |
| SJB2-043 | Precursor to this compound, demonstrated activity in promoting ID1 degradation. medchemexpress.comtargetmol.com |
| ML323 | Shown to induce cell cycle arrest and cell death in various malignancies. researchgate.net |
| Pimozide | Overcomes cisplatin (B142131) resistance and inhibits lung tumor growth. researchgate.net |
Exploration of Novel Disease Applications for this compound Beyond Current Preclinical Focus
The role of the ubiquitin-proteasome system in a wide range of pathologies suggests that the therapeutic potential of this compound may extend beyond its current focus on oncology and hypertensive nephropathy. researchgate.net Dysregulation of DUBs has been implicated in neurodegeneration and inflammatory diseases, making these areas ripe for exploration. nih.gov
Future research could investigate:
Neurodegenerative Diseases: Pathological protein aggregation is a hallmark of diseases like Alzheimer's and Parkinson's. Modulating protein clearance and stability through USP1 inhibition could represent a novel therapeutic strategy.
Inflammatory Conditions: The transcription factor NF-κB, a master regulator of inflammation, is controlled by ubiquitination. Investigating whether this compound can modulate inflammatory signaling pathways could open doors to treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Viral Infections: Some viruses manipulate the host's ubiquitin system to facilitate their replication. The potential for DUB inhibitors to interfere with these processes is an active area of research.
Strategic Combination Therapies with this compound Analogs for Enhanced Efficacy in Preclinical Models
Combining targeted agents is a cornerstone of modern cancer therapy, aimed at achieving synergistic effects and overcoming drug resistance. purdue.edu The mechanism of this compound, particularly its role in inhibiting DNA damage repair, makes it an ideal candidate for combination therapies.
Promising combination strategies for preclinical evaluation include:
With DNA Damaging Agents: Combining this compound with PARP inhibitors or conventional chemotherapies like cisplatin could create a synthetic lethal effect in cancer cells, enhancing therapeutic efficacy.
With Proteasome Inhibitors: Preclinical data have already shown that this compound can overcome resistance to the proteasome inhibitor bortezomib (B1684674) in multiple myeloma models, providing a strong rationale for this combination. researchgate.net
With Targeted Therapies: Combining this compound with inhibitors of other key oncogenic pathways, such as PI3K/AKT signaling, could provide a multi-pronged attack on cancer cells. nih.gov
Methodological Advancements for Comprehensive Characterization of DUB Inhibitors and this compound Analogues
The robust evaluation of this compound and its future analogs relies on sophisticated and reliable characterization methods. Continuous advancements in assay technology and analytical techniques are crucial for accelerating the development of DUB inhibitors. nih.govresearchgate.net
Key methodological areas include:
High-Throughput Screening (HTS) Assays: The development of novel HTS platforms, such as those based on fluorescence resonance energy transfer (FRET) or fluorescence polarization, allows for the rapid screening of large compound libraries to identify new inhibitor scaffolds. drugtargetreview.com
Activity-Based Probes (ABPs): ABPs are powerful chemical tools that can be used to profile the activity of DUBs directly within a complex cellular environment, enabling the assessment of inhibitor selectivity and potency in a more physiologically relevant context. drugtargetreview.com
Structural Biology: Solving the co-crystal structures of DUBs in complex with their inhibitors provides invaluable insight into the molecular basis of their interaction, guiding the rational design of more potent and selective next-generation compounds. nih.gov
Cell-Based Target Engagement Assays: Developing robust assays to confirm that a compound is engaging its intended target within the cell is a critical step in preclinical validation.
Table 2: Methodologies for DUB Inhibitor Characterization
| Methodology | Application | Advantage |
|---|---|---|
| Fluorescence-Based Assays | High-throughput screening, potency determination. | Enables rapid screening of many compounds. drugtargetreview.com |
| Activity-Based Probes (ABPs) | Cellular selectivity and potency profiling. | Assesses inhibitor activity in a native cellular context. drugtargetreview.com |
| Isothermal Titration Calorimetry (ITC) | Measuring binding affinity and thermodynamics. | Provides detailed biophysical characterization of the drug-target interaction. |
| X-ray Crystallography | Determining the 3D structure of the inhibitor-enzyme complex. | Facilitates structure-based drug design. nih.gov |
Research into Biomarkers for Predicting this compound Responsiveness in Preclinical Disease Models
To advance this compound towards clinical application, it is essential to identify biomarkers that can predict which preclinical models, and ultimately which patients, are most likely to respond to treatment. nih.govdrugtargetreview.com This enables a precision medicine approach, maximizing efficacy and minimizing unnecessary treatment.
Potential biomarker strategies under investigation include:
Target Expression Levels: A high expression level of USP1 in tumor cells has been associated with a poor prognosis in multiple myeloma, suggesting that USP1 expression itself could serve as a predictive biomarker for response to this compound. researchgate.net
Genetic and Genomic Markers: The status of genes involved in the DNA damage repair pathway (e.g., BRCA1/2) could determine sensitivity to USP1 inhibition. Preclinical models with specific DNA repair deficiencies may show heightened responsiveness.
Pharmacodynamic Biomarkers: Monitoring the levels of downstream targets, such as ubiquitinated FANCD2 or PCNA, in response to treatment can serve as a direct measure of target engagement and biological activity. medchemexpress.com An increase in these markers could indicate an effective therapeutic response.
Liquid Biopsies: Analyzing circulating tumor DNA (ctDNA) or other circulating factors could provide a non-invasive method for monitoring treatment response and detecting the emergence of resistance. nih.gov
Q & A
Basic Research Questions
Q. What is the molecular mechanism of SJB3-019A in inhibiting USP1, and how does this relate to its cytotoxicity in leukemia cells?
- Methodological Answer : this compound targets the ubiquitin-specific protease 1 (USP1), disrupting its deubiquitinating activity. This inhibition stabilizes ubiquitinated substrates like ID1, FANCD2, and PCNA, leading to DNA repair pathway interference and apoptosis. To validate this, researchers should:
- Perform in vitro USP1 enzymatic assays to measure IC50 values .
- Use Western blotting to quantify Ub-FANCD2/Ub-PCNA levels post-treatment .
- Conduct siRNA knockdown of USP1 as a control to confirm on-target effects .
Q. How should researchers design dose-response experiments to assess this compound’s efficacy in K562 cells?
- Methodological Answer :
- Select a concentration range (e.g., 0.01–10 µM) based on prior IC50 data (0.0781 µM) .
- Include a comparator compound (e.g., SJB2-043) to benchmark potency .
- Measure cell viability (via MTT assays) and apoptosis (via Annexin V/PI staining) at 24–72 hours .
- Normalize data to vehicle-treated controls and repeat experiments ≥3 times to ensure reproducibility .
Q. What are the critical controls required when studying this compound’s effects on homologous recombination (HR) activity?
- Methodological Answer :
- Use HR-deficient cell lines (e.g., BRCA1-mutated) to isolate USP1-dependent HR effects.
- Include a rescue experiment with ectopic USP1 overexpression.
- Validate HR inhibition via γ-H2AX foci quantification or RAD51 recruitment assays .
Advanced Research Questions
Q. How can conflicting data on this compound’s specificity for USP1 versus off-target effects (e.g., USP8) be resolved?
- Methodological Answer :
- Perform kinome-wide selectivity profiling using activity-based protein profiling (ABPP) or thermal shift assays .
- Compare this compound’s effects in USP1-knockout vs. wild-type cells to isolate USP8 contributions .
- Analyze dose-response curves for USP1/USP8 inhibition to calculate selectivity indices .
Q. What experimental strategies are recommended to address variability in this compound-induced apoptosis across B-ALL cell lines (e.g., Sup-B15 vs. KOPN-8)?
- Methodological Answer :
- Profile baseline USP1/ID1 expression levels in each cell line via qPCR or proteomics.
- Correlate apoptosis rates with Ub-ID1 accumulation (e.g., via cycloheximide chase assays).
- Investigate compensatory pathways (e.g., AKT/mTOR) using phospho-specific antibodies .
Q. How should researchers analyze contradictions in this compound’s IC50 values reported across studies?
- Methodological Answer :
- Standardize assay conditions (e.g., incubation time, serum concentration).
- Validate potency using orthogonal methods (e.g., cellular thermal shift assay vs. enzymatic assays).
- Report 95% confidence intervals and statistical power calculations to contextualize variability .
Methodological Best Practices
- Replication : Ensure experimental protocols (e.g., cell culture conditions, compound solubility in DMSO) match cited studies to replicate findings .
- Data Transparency : Publish raw data (e.g., flow cytometry plots, Western blot images) in supplementary materials to enable independent validation .
- Ethical Compliance : Obtain institutional approval for studies involving human-derived cell lines or animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
